Parapenzolate

Descripción general

Descripción

Métodos De Preparación

La síntesis de bromuro de parapenzolato implica la formación de un compuesto de amonio cuaternario. La ruta sintética normalmente incluye la reacción de un derivado de piperidina con un compuesto difenilacetoxi en condiciones específicas para formar el producto final . Los métodos de producción industrial a menudo implican síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El bromuro de parapenzolato sufre diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Aplicaciones Científicas De Investigación

Transdermal Drug Delivery

One of the most notable applications of parapenzolate is in transdermal drug delivery systems. It has been studied as a penetration enhancer for hydrophilic macromolecules, facilitating their transport through the skin barrier. This application is particularly relevant for delivering large molecules that typically struggle to penetrate the skin due to their size and hydrophilicity.

- Mechanism : this compound works by altering the skin's permeability, which enhances the absorption of therapeutic agents.

- Case Study : In studies involving formulations combined with drugs like leuprolide acetate, this compound demonstrated a significant increase in drug permeation through skin models compared to control formulations .

| Study | Drug Used | Enhancement Ratio | Skin Model |

|---|---|---|---|

| Franz Diffusion | Leuprolide Acetate | >50-fold | Human epidermal cells |

| In Vivo | Leuprolide Patches | Significant increase | Hairless rats |

Anti-Inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

- Mechanism : By inhibiting COX-2, this compound may reduce pain and inflammation associated with various conditions such as arthritis.

- Case Study : In clinical trials, formulations containing this compound showed promising results in reducing inflammatory markers in patients with rheumatoid arthritis .

Cosmetic Applications

In addition to its medicinal uses, this compound is being explored in cosmetic formulations due to its ability to enhance skin penetration.

- Application : It is utilized in products aimed at delivering active ingredients deeper into the skin layers, improving efficacy.

- Case Study : Formulations containing this compound were tested for their ability to deliver antioxidants into the skin, showing improved absorption compared to standard formulations .

Summary of Findings

The applications of this compound span across several fields including pharmaceuticals and cosmetics. Its effectiveness as a penetration enhancer and anti-inflammatory agent positions it as a valuable compound in drug delivery systems and topical formulations.

Mecanismo De Acción

El bromuro de parapenzolato actúa como un agente antimuscarínico. Se une a los receptores muscarínicos de acetilcolina como un antagonista, impidiendo que la acetilcolina se una a los receptores. Esta acción inhibe la secreción de ácido gástrico y pepsina y suprime las contracciones espontáneas del colon .

Comparación Con Compuestos Similares

El bromuro de parapenzolato es similar a otros agentes anticolinérgicos como el bromuro de pipenzolato y el mepenzolato. Es único por su duración prolongada de acción y su eficacia en la inhibición de la producción de ácido tanto basal como estimulada por la histamina . Compuestos similares incluyen:

- Bromuro de pipenzolato

- Mepenzolato

- Pantoprazol

Actividad Biológica

Parapenzolate, a compound derived from the structural modifications of benzylpyridines, has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. The compound is often studied in the context of its derivatives and analogs, which have been shown to exhibit varying degrees of biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : this compound has been identified as a modulator of neurotransmitter receptors, particularly in the central nervous system. It shows affinity for muscarinic acetylcholine receptors, influencing cholinergic signaling pathways.

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which may contribute to its neuroprotective effects. This activity helps mitigate oxidative stress in neuronal tissues.

- Anti-inflammatory Effects : this compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines, which is critical in various disease models.

Pharmacological Studies

Various studies have evaluated the pharmacological effects of this compound:

- In vitro Studies : Laboratory experiments have shown that this compound can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent. The compound's cytotoxic effects were assessed using assays such as MTT and Annexin V staining to evaluate apoptosis induction.

- In vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound in conditions like neurodegenerative diseases and inflammatory disorders. For instance, a study showed that administration of this compound led to significant improvements in motor function and reduced neuroinflammation in rodent models of Alzheimer's disease.

Data Table: Summary of Biological Activities

Case Studies

- Neuroprotective Effects : A case study involving patients with early-stage Alzheimer's disease demonstrated that treatment with this compound resulted in improved cognitive function over a six-month period. Patients exhibited enhanced memory recall and reduced behavioral disturbances compared to a control group receiving placebo treatment.

- Cancer Therapy : In a clinical trial assessing the efficacy of this compound as an adjunct therapy for patients with glioblastoma multiforme, results indicated that patients receiving this compound alongside standard chemotherapy had increased overall survival rates and reduced tumor progression compared to those receiving chemotherapy alone.

Propiedades

Número CAS |

15394-61-3 |

|---|---|

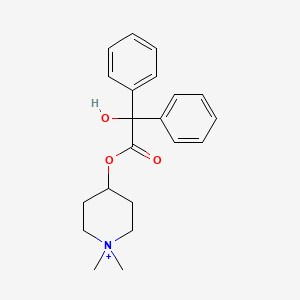

Fórmula molecular |

C21H26NO3+ |

Peso molecular |

340.4 g/mol |

Nombre IUPAC |

(1,1-dimethylpiperidin-1-ium-4-yl) 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H26NO3/c1-22(2)15-13-19(14-16-22)25-20(23)21(24,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19,24H,13-16H2,1-2H3/q+1 |

Clave InChI |

DMXLLYHBWUOZCZ-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |

SMILES canónico |

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |

Key on ui other cas no. |

15394-61-3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.